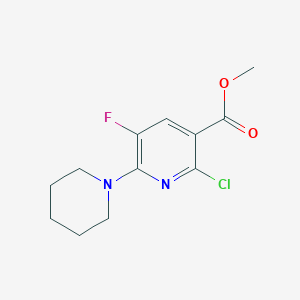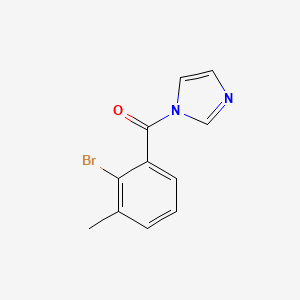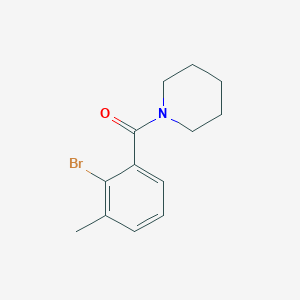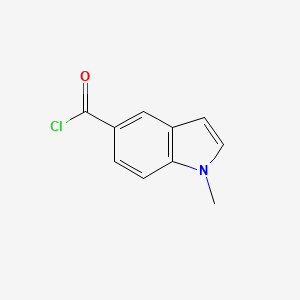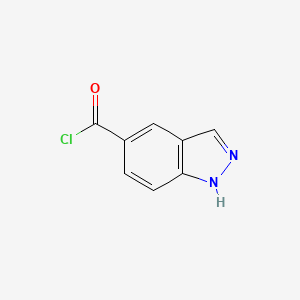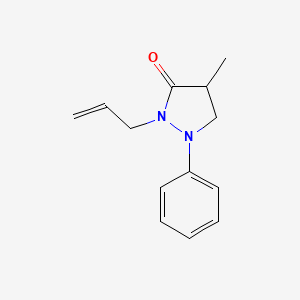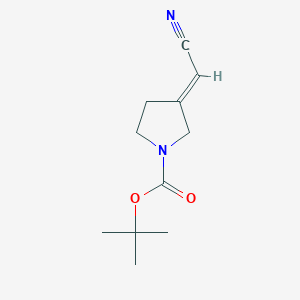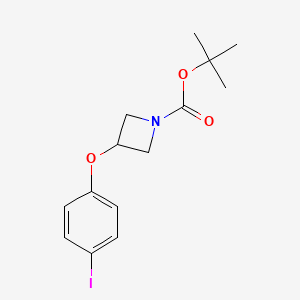
Tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H18INO3 . It is offered by several suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azetidine ring, a tert-butyl group, and a 4-iodophenoxy group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical and Chemical Properties Analysis
This compound has a molecular weight of 375.2 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility can be found in chemical databases .Scientific Research Applications
Synthesis and Modification
- Tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate and its analogs are utilized in synthesizing various compounds, including enantiopure 3-substituted azetidine-2-carboxylic acids. These compounds are valuable in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, demonstrates the compound's utility for further selective derivation, offering access to chemical space complementary to piperidine ring systems (Meyers et al., 2009).
- Protected 3-haloazetidines, including tert-butyl variants, are synthesized for use in medicinal chemistry, serving as versatile building blocks in creating high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).
Chemical Reactions and Properties
- The base-promoted α-alkylation of tert-butyl ester complexes with borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester highlights the compound's reactivity and its potential in producing optically active α-substituted azetidine-2-carboxylic acid esters (Tayama et al., 2018).
- Tert-butyl esters, including variants of azetidine, are investigated for their properties in selective chemical reactions, such as in the synthesis of clarithromycin derivatives, demonstrating their versatility and reactivity (Li et al., 2006).
- The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a related compound, provides insights into the synthesis pathways and potential applications of tert-butyl azetidine derivatives in creating new building blocks for amino alcohols and polyamines (Jähnisch, 1997).
Applications in Biochemistry and Pharmacology
- The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, illustrates the use of tert-butyl azetidine derivatives in biochemical research, specifically as potential ligands for nicotinic receptors (Karimi & Långström, 2002).
Properties
IUPAC Name |
tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGADNOTIPUJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



